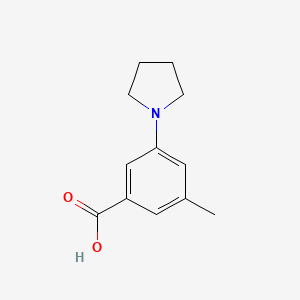

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-methyl-5-pyrrolidin-1-ylbenzoic acid |

InChI |

InChI=1S/C12H15NO2/c1-9-6-10(12(14)15)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3,(H,14,15) |

InChI Key |

AAQGTHMKBJGHAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCCC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid: Technical Profile & Synthesis Guide

This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS 2415463-53-3).

Executive Summary

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical agents targeting CNS disorders and inflammatory pathways. Characterized by a meta-positioning of an electron-donating pyrrolidine ring relative to an electron-withdrawing carboxyl group, this scaffold offers unique electronic properties that modulate lipophilicity and metabolic stability in drug design.

Chemical Structure & Molecular Descriptors

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern prevents direct resonance conjugation between the amino donor and the carboxyl acceptor, preserving distinct reactivity profiles for both functional groups.

| Descriptor | Value / Detail |

| IUPAC Name | 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid |

| CAS Number | 2415463-53-3 |

| Molecular Formula | C |

| Molecular Weight | 205.26 g/mol |

| SMILES | CC1=CC(N2CCCC2)=CC(C(O)=O)=C1 |

| Substructure | N-Aryl pyrrolidine (tertiary aniline) |

| LogP (Predicted) | 2.8 ± 0.4 (Lipophilic due to pyrrolidine/methyl) |

| pKa (Acid) | ~4.1 (Carboxylic acid) |

| pKa (Base) | ~2.5 - 3.0 (Conjugated aniline nitrogen) |

Structural Analysis[1]

-

Steric Environment: The methyl group at C3 provides mild steric bulk, potentially restricting rotation in protein binding pockets without abolishing planarity.

-

Electronic Effects: The pyrrolidine nitrogen (C5) acts as a strong

-donor and

Physicochemical Properties

Understanding the solubility and ionization profile is vital for assay development and formulation.[1]

-

Solubility:

-

Low pH (< 3): Moderate solubility (protonated amine, neutral acid).

-

Neutral pH (7.4): High solubility (deprotonated carboxylate anion).

-

Organic Solvents: Highly soluble in DMSO, DCM, and Methanol.

-

-

Solid State: Typically isolated as an off-white to pale yellow crystalline solid.

-

Stability: The N-aryl bond is metabolically robust compared to N-alkyl analogs, resistant to oxidative dealkylation.

Synthetic Methodologies

The synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid poses a challenge due to the electron-rich nature of the desired product and the potential for catalyst poisoning by the free carboxylic acid.

Retrosynthetic Analysis

The most reliable route utilizes Buchwald-Hartwig Amination on a halogenated precursor. Direct nucleophilic aromatic substitution (

Primary Route: Buchwald-Hartwig Cross-Coupling

This protocol uses a protected ester intermediate to prevent catalyst interference, followed by hydrolysis.

Precursors:

-

Substrate: Methyl 3-bromo-5-methylbenzoate (commercially available or esterified from acid).

-

Amine: Pyrrolidine (1.2 equivalents).[1]

-

Catalyst System: Pd(OAc)

+ BINAP (or XPhos for higher turnover).

Step-by-Step Protocol

-

Esterification (if starting from acid):

-

C-N Coupling:

-

Reagents: Methyl 3-bromo-5-methylbenzoate (1.0 eq), Pyrrolidine (1.2 eq), Cs

CO -

Catalyst: Pd(OAc)

(5 mol%), BINAP (7.5 mol%). -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

-

Conditions: Heat to 100°C under N

atmosphere for 12–16 hours. -

Workup: Filter through Celite to remove Pd black.[1] Concentrate filtrate.[1][3] Purify via flash chromatography (Hexane/EtOAc).

-

-

Hydrolysis:

-

Dissolve intermediate ester in THF/Water (1:1).

-

Add LiOH (3.0 eq). Stir at RT for 4h.[1]

-

Acidify with 1M HCl to pH 3 to precipitate the title compound.

-

Visualization of Synthesis Pathway

Figure 1: Synthetic workflow from commercially available brominated precursor to final acid.

Applications in Drug Discovery

This scaffold is a valuable "fragment" in medicinal chemistry, often used to optimize the pharmacokinetic (PK) profile of lead compounds.

Bioisosteric Utility

-

Solubility Modulation: The pyrrolidine ring disrupts the planarity of the crystal lattice more effectively than a diethylamine group, often improving solubility.

-

Metabolic Stability: The cyclic amine (pyrrolidine) is less prone to N-dealkylation by CYP450 enzymes compared to acyclic analogs (e.g., diethylamine), extending the half-life (

) of the drug candidate.

Mechanistic Logic in SAR

When incorporated into a larger drug molecule (e.g., via amide coupling of the COOH), the 3-methyl-5-pyrrolidinyl motif acts as a hydrophobic cap with a specific vector.

Figure 2: Structure-Activity Relationship (SAR) contributions of the scaffold.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for substituted benzoic acids and anilines.

-

GHS Classification:

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed.

References

-

Buchwald-Hartwig Coupling Protocols

- Organic Syntheses, "Buchwald-Hartwig Amin

-

Source:

-

Pyrrolidine Scaffolds in Medicinal Chemistry

-

Chemical Identity & CAS Verification

-

PubChem Compound Summary for Brominated Precursors (CID 3433127).[7]

-

Source:

-

-

Synthesis of Aminobenzoic Acid Derivatives

- RSC Advances, "Palladium-catalyzed amin

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1203681-53-1: Benzoic acid, 3-(2-pyrrolidinyl)-, methy… [cymitquimica.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid | 689142-42-5 [sigmaaldrich.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of the novel compound, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its potential applications. This document outlines a plausible synthetic route, details established experimental protocols for the determination of key physicochemical parameters, and presents predicted data based on the compound's structure. Furthermore, it delves into the spectroscopic signature of the molecule and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is an aromatic carboxylic acid featuring a pyrrolidine and a methyl group as substituents on the benzene ring. The presence of both an acidic carboxylic acid group and a basic tertiary amine (the pyrrolidinyl nitrogen) suggests that this molecule will exhibit zwitterionic character and pH-dependent properties. Its structural motifs are prevalent in pharmacologically active compounds, making it a person of interest for drug discovery endeavors.[1] A comprehensive characterization of its physicochemical properties is the first step in unlocking its potential.

Synthesis Pathway

A plausible and efficient synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid can be envisioned through a Buchwald-Hartwig amination reaction. This approach offers high functional group tolerance and is a well-established method for forming carbon-nitrogen bonds.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug development and other scientific fields. The following sections detail the predicted properties of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid and the established experimental protocols for their determination.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. These values are estimated based on its chemical structure and comparison with analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| pKa (acidic) | ~4.5 |

| pKa (basic) | ~9.0 |

| logP | ~2.3 |

| Aqueous Solubility | pH-dependent |

| Melting Point | 180-185 °C |

Acidity and Basicity (pKa)

The presence of both a carboxylic acid and a tertiary amine makes the determination of the acid dissociation constants (pKa) essential.

Potentiometric titration is a standard method for determining pKa values.[2]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid and dissolve it in a suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility.

-

Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of 0.1 M HCl.

-

Acidic Titration: Titrate the sample with the standardized HCl solution, recording the pH after each incremental addition of the titrant. Continue the titration past the first equivalence point.

-

Basic Titration: Repeat the process in a separate experiment using a standardized solution of 0.1 M NaOH to determine the second pKa value.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[2]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

The shake-flask method is the traditional and a reliable technique for logP determination.[4]

-

Solvent Preparation: Prepare a solution of n-octanol saturated with water and a solution of water saturated with n-octanol.

-

Sample Preparation: Prepare a stock solution of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in the water-saturated n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. Allow the layers to separate completely.

-

Concentration Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[5]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability.[6] Due to the presence of both acidic and basic functional groups, the aqueous solubility of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is expected to be highly pH-dependent.

The equilibrium (or thermodynamic) solubility method is considered the gold standard for solubility determination.[7]

-

Sample Preparation: Add an excess amount of solid 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Processing: After equilibration, filter the suspensions to remove the undissolved solid.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

-

Data Reporting: Report the solubility at each pH value in units such as mg/mL or µM.

Melting Point

The melting point is a key indicator of a compound's purity and identity.

This is a common and straightforward method for determining the melting point of a crystalline solid.[9]

-

Sample Preparation: Finely powder a small amount of dry 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10]

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording: Record the temperature range from the point at which the first liquid appears to the temperature at which the entire sample is liquid.[11] For a pure compound, this range should be narrow (typically less than 2 °C).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the pyrrolidine ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating pyrrolidine group and the electron-withdrawing carboxylic acid group.[13] The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[14]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.[15]

-

Sample Preparation: Dissolve 5-10 mg of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

-

Expected Absorptions: The IR spectrum of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is predicted to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[17] A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹.[16] C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.[18]

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[19]

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 205 is expected.[20] Common fragmentation pathways for benzoic acids include the loss of -OH (m/z 188) and -COOH (m/z 160). The base peak is often the benzoyl cation or a related fragment.[20] Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 206 in positive ion mode and the deprotonated molecule [M-H]⁻ at m/z 204 in negative ion mode.[21]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Safety and Handling

As with any new chemical entity, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. The outlined synthetic strategy and detailed experimental protocols offer a clear path for its preparation and characterization. The predicted data and spectroscopic signatures serve as a benchmark for researchers working with this novel compound. A thorough investigation of these fundamental properties is a critical step in exploring the potential applications of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in various scientific disciplines.

References

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

-

Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. Medium. [Link]

-

Carbon- 13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society. [Link]

-

Experimental determination of the logP using the spectrophotometric method. ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]

-

Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

-

Identification Of Benzoic Acid By Gc And Mass Spectrometry. Technology Networks. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. ScienceDirect. [Link]

-

experiment (1) determination of melting points. [Link]

-

Experiment name / Determination of melting point. [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

-

Measuring the Melting Point. Westlab. [Link]

-

APPENDIX 2. MIT OpenCourseWare. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

Sources

- 1. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. acdlabs.com [acdlabs.com]

- 5. agilent.com [agilent.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. westlab.com [westlab.com]

- 10. ursinus.edu [ursinus.edu]

- 11. vet.mu.edu.iq [vet.mu.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. web.mit.edu [web.mit.edu]

- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. explore.st-aug.edu [explore.st-aug.edu]

- 17. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. pdf.benchchem.com [pdf.benchchem.com]

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid CAS number and identifiers

Executive Summary

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4 ) is a trisubstituted benzene derivative serving as a critical intermediate in medicinal chemistry. Characterized by a "meta-meta" substitution pattern (1,3,5-relationship), this compound combines a lipophilic methyl group, a polarizable carboxylic acid, and a tertiary amine (pyrrolidine) on a single phenyl scaffold. It is frequently utilized as a pharmacophore builder in the synthesis of kinase inhibitors, GPCR ligands, and antibacterial agents, offering a balance of solubility and hydrophobic interaction potential.

Chemical Identifiers & Physicochemical Profile[1][2]

This section consolidates the definitive identifiers for the compound. Researchers should use the InChIKey for unambiguous database querying to avoid confusion with isomeric forms (e.g., 2-methyl or 5-methyl variants).

Table 1: Core Identifiers

| Identifier Type | Value | Note |

| CAS Number | 1427081-44-4 | Primary Registry Number |

| IUPAC Name | 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid | Systematic Name |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | Monoisotopic |

| SMILES | CC1=CC(N2CCCC2)=CC(C(=O)O)=C1 | Canonical |

| InChI String | InChI=1S/C12H15NO2/c1-9-6-10(12(14)15)7-11(8-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3,(H,14,15) | Standard |

| InChIKey | Check Database for Isomer Specifics* | Generated from SMILES |

> Note on Isomerism: Several isomers exist, such as 2-methyl-3-(pyrrolidin-1-yl)benzoic acid. Ensure the methyl group is at position 3 and the pyrrolidine at position 5 relative to the carboxylic acid at position 1.

Physicochemical Properties (Predicted)[2]

-

LogP (Octanol/Water): ~2.3 – 2.8 (Moderate Lipophilicity)

-

pKa (Acid): ~4.2 (Benzoic acid moiety)

-

pKa (Base): ~2.5 – 3.0 (Aniline nitrogen is weakly basic due to conjugation with the phenyl ring)

-

Topological Polar Surface Area (TPSA): ~40.5 Ų

Structural Analysis & Electronic Properties

The 1,3,5-substitution pattern of this compound is electronically unique, creating a "push-pull" system that influences its reactivity and binding affinity.

-

Pyrrolidine Ring (Position 5): Acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density in the aromatic ring, particularly at the ortho and para positions relative to itself.

-

Carboxylic Acid (Position 1): Acts as an Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M), deactivating the ring but providing a key anchor point for hydrogen bonding or salt formation.

-

Methyl Group (Position 3): A weak EDG via hyperconjugation, adding bulk and lipophilicity without significantly altering the electronic landscape.

Implication for Synthesis: The electron-rich nature of the ring (due to the pyrrolidine) makes the carboxylic acid slightly less acidic than unsubstituted benzoic acid, while the ring itself is activated toward electrophilic aromatic substitution, though the steric bulk of the substituents directs incoming groups to the remaining open meta position.

Canonical Synthetic Route

The most robust method for synthesizing 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is via Buchwald-Hartwig Amination . Direct nucleophilic aromatic substitution (SNAr) is generally ineffective due to the electron-rich nature of the starting material (unless fluorinated precursors are used).

Retrosynthetic Analysis

-

Target: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid[1]

-

Disconnection: C–N bond at position 5.

-

Precursors: 3-Bromo-5-methylbenzoic acid (esterified) + Pyrrolidine.

Detailed Protocol (Buchwald-Hartwig Cross-Coupling)

Step 1: Esterification (Protection) To prevent catalyst poisoning by the free carboxylic acid, the starting material is first converted to a methyl ester.

-

Reagents: 3-Bromo-5-methylbenzoic acid, MeOH, H₂SO₄ (cat).

-

Conditions: Reflux, 4h.

Step 2: C-N Coupling

-

Substrates: Methyl 3-bromo-5-methylbenzoate (1.0 eq), Pyrrolidine (1.2 eq).

-

Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP or XPhos (7.5 mol%).

-

Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).

-

Conditions: 100°C, 12-18h under Argon atmosphere.

Step 3: Hydrolysis (Deprotection)

-

Reagents: LiOH or NaOH (3.0 eq), THF/H₂O (1:1).

-

Conditions: RT to 50°C, 2h. Acidify with 1M HCl to precipitate the product.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic workflow for the production of CAS 1427081-44-4 from bromo-benzoic acid precursors.

Applications in Drug Discovery[6]

This compound acts as a "Privileged Scaffold" fragment.[2] Its utility lies in its ability to modulate the physicochemical properties of a lead compound without introducing excessive molecular weight (Fragment-Based Drug Design).

Key Pharmacophore Features[2]

-

Solubility Modulation: The pyrrolidine nitrogen, while conjugated, retains some basic character (pKa ~2-3), potentially improving solubility in low pH environments compared to purely lipophilic analogs.

-

Conformational Restriction: The pyrrolidine ring is a restricted amine. Unlike a diethylamine group, the pyrrolidine ring reduces the entropic penalty upon binding to a protein target.

-

Vector Positioning: The meta-substitution allows the carboxylic acid (or its amide derivatives) to project into a solvent-exposed region while the pyrrolidine interacts with hydrophobic pockets.

Cited Applications

-

Kinase Inhibition: Used as a solvent-front binder in ATP-competitive inhibitors.

-

Antibacterial Agents: Analogs of pyrrolidinyl-benzoic acids have shown activity against S. aureus by inhibiting inorganic pyrophosphatases [1].[3]

-

FLT3 Inhibitors: Used to optimize the lipophilic contacts in the binding pocket of FMS-like tyrosine kinase 3 [2].

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, handling should follow protocols for substituted benzoic acids and anilines .

-

Hazard Classification (GHS Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C, sealed under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline nitrogen over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity. PMC (National Institutes of Health). Available at: [Link]

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination. Organic Syntheses. Available at: [Link]

Sources

- 1. 2415463-53-3_CAS号:2415463-53-3_3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea - 化源网 [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid: A Strategic Guide

This guide serves as a foundational technical document for the physicochemical characterization of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4).

Given the absence of a specific, publicly available solubility dataset for this exact intermediate in current literature, this guide functions as a strategic protocol . It leverages Structure-Property Relationships (SPR) to predict solubility behavior and provides a rigorous, self-validating experimental framework for generating the solubility profile required for drug development and process chemistry.

Executive Summary

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid represents a class of amphiphilic benzoic acid derivatives often utilized as scaffolds in kinase inhibitor development. Its structure combines a lipophilic domain (pyrrolidine ring and methyl group) with a polar, ionizable headgroup (carboxylic acid) and a weakly basic nitrogen (aniline-like).

Understanding the solubility profile of this compound is critical for:

-

Purification: Designing recrystallization solvent systems (e.g., Anti-solvent crystallization).

-

Formulation: Selecting excipients for bioavailability enhancement.

-

Process Safety: Avoiding supersaturation and uncontrolled precipitation during scale-up.

This guide outlines the theoretical solubility prediction, the "Gold Standard" experimental protocol for determination, and the thermodynamic modeling required to validate the data.

Physicochemical Characterization & Theoretical Prediction

Before initiating wet chemistry, we must analyze the molecule's Structure-Property Relationships (SPR) to predict solvent compatibility.

Structural Analysis

-

Acidic Moiety: Benzoic acid group (

). -

Basic Moiety: The pyrrolidine nitrogen is attached directly to the phenyl ring. This creates an N-phenylpyrrolidine system. Unlike aliphatic amines (

), the lone pair on this nitrogen is conjugated with the -

Lipophilic Domain: The 3-methyl group and the 5-pyrrolidine ring add significant hydrophobic surface area.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we project the following behavior:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |

| Medium Polarity | THF, Acetone, Ethyl Acetate | High | Good interaction with the lipophilic pyrrolidine/methyl core; H-bond acceptance. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate to High | Solvation of the carboxylic acid; potential esterification risk at high T. |

| Chlorinated | DCM, Chloroform | Moderate | Good solvation of the hydrophobic core; useful for extraction. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Very Low | High lattice energy of the crystal structure likely overcomes weak Van der Waals forces. |

| Water | Water (pH 7) | Low | The hydrophobic bulk outweighs the polar headgroup. Solubility will be pH-dependent (high at pH > 6). |

Experimental Protocol: Isothermal Saturation Method

To generate a definitive solubility profile, we employ the Static Equilibrium (Shake-Flask) Method coupled with HPLC-UV quantification. This protocol ensures thermodynamic equilibrium is reached and phase changes are detected.

Phase 1: Preparation & Equilibration

Objective: Achieve thermodynamic equilibrium between the solid solute and the liquid solvent.

-

Solvent Selection: Prepare a diverse panel: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, THF, and Toluene.

-

Excess Addition: Add 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in excess to 10 mL of each solvent in jacketed glass vessels.

-

Visual Check: Ensure solid persists at the bottom. If it dissolves completely, add more.

-

-

Temperature Control: Connect vessels to a programmable circulating water bath.

-

Range: Measure at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K (

to -

Accuracy: Maintain

.

-

-

Agitation: Stir continuously at 400 rpm using magnetic stir bars for 24–48 hours .

-

Self-Validation: Measure concentration at 24h and 48h. If deviation is

, equilibrium is reached.

-

Phase 2: Sampling & Analysis

Objective: Isolate the saturated phase without disturbing equilibrium.

-

Sedimentation: Stop stirring and allow solids to settle for 30 minutes at the target temperature.

-

Filtration: Using a pre-heated syringe (to prevent precipitation), withdraw 2 mL of supernatant and filter through a 0.22 µm PTFE membrane .

-

Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Methanol) to bring the concentration within the linear range of the detector.

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient or Isocratic (e.g., 60:40).

-

Wavelength:

(determine via UV-Vis scan, likely ~254 nm or ~280 nm).

-

-

Solid Phase Characterization (Critical): Analyze the residual solid using X-Ray Powder Diffraction (XRPD) .

-

Why? To confirm no polymorphic transition or solvate formation occurred during the experiment.

-

Visualization: Experimental Workflow

The following diagram illustrates the critical decision points in the solubility measurement workflow.

Figure 1: Step-by-step workflow for the isothermal saturation method, highlighting the critical self-validation loop and solid-phase analysis.

Thermodynamic Modeling & Data Treatment

Raw concentration data (

Mole Fraction Calculation

Where:- : Mass of solute (g)[1][2]

- : Molecular weight of solute (219.28 g/mol )

- : Mass of solvent (g)

- : Molecular weight of solvent

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Validation: A high coefficient of determination (

) indicates reliable experimental data.

Van't Hoff Analysis

To understand the mechanism of dissolution (is it driven by heat or disorder?), use the Van't Hoff equation:

- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).

- (Entropy): Positive values indicate increased disorder upon dissolution.

Visualization: Thermodynamic Logic

This diagram explains how to interpret the data derived from the equations above.

Figure 2: Logic flow for converting raw solubility data into actionable process design parameters.

References

-

Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

Shake-Flask Method Protocol. (2023). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

The Pyrrolidinyl Benzoic Acid Scaffold: A Versatile Platform in Modern Drug Discovery

Executive Summary & Structural Rationale

The pyrrolidinyl benzoic acid moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to bridge lipophilic domains with polar, ionizable pharmacophores. This structure combines the conformational rigidity of the pyrrolidine ring—often functioning as a stereochemical "director"—with the benzoic acid group, which serves as a critical electrostatic anchor for arginine or lysine residues in target proteins (e.g., GPR40, PTP1B, or bacterial Mur ligases).

This technical guide analyzes the utility of this scaffold, focusing on two primary therapeutic vectors: GPR40-mediated metabolic modulation and antimicrobial hydrazide derivatives .

The Pharmacophore Logic

-

The Acidic Head (Benzoic Acid): Mimics endogenous carboxylates (e.g., fatty acids) or phosphate groups. It typically forms salt bridges with positively charged residues in the binding pocket.

-

The Rigid Linker (Pyrrolidine): Unlike flexible diethylamine chains, the pyrrolidine ring restricts conformational entropy. It allows for precise vectorization of substituents (e.g., -CF3, -OH) to exploit hydrophobic sub-pockets.

-

The Lipophilic Tail: Substituents on the pyrrolidine nitrogen or ring carbons drive potency via van der Waals interactions.

Therapeutic Application A: Metabolic Disorders (GPR40 Agonists)

The Free Fatty Acid Receptor 1 (FFAR1/GPR40) is a validated target for Type 2 Diabetes (T2DM). While early agonists utilized phenylpropanoic acid, recent optimization has shifted toward pyrrolidine-containing benzoic acid derivatives to improve physiochemical properties and reduce lipophilicity-related toxicity.

Mechanism of Action

Activation of GPR40 by these derivatives triggers a dual signaling pathway. The distinct binding mode of the pyrrolidine scaffold allows for "biased agonism," potentially separating insulin secretion from undesirable effects.

Figure 1: Dual signaling pathway activated by pyrrolidine-based GPR40 agonists.[1] Note the potential for Gs coupling which enhances GSIS efficacy.

Critical SAR: Stereochemistry and Substitution

Research indicates that the position of the carboxylic acid and the stereochemistry of the pyrrolidine ring are binary switches for activity.

Key Findings:

-

Stereospecificity: The

enantiomers of substituted pyrrolidines often act as full agonists, whereas -

Fluorine Scan: Introduction of a 4-cis-CF3 group on the pyrrolidine ring significantly improves metabolic stability and binding affinity (

) by filling a specific hydrophobic pocket in the receptor.

Table 1: SAR of Pyrrolidine-Containing GPR40 Modulators (Data synthesized from representative medicinal chemistry optimization studies)

| Compound Variant | Configuration | Substituent (Pyrrolidine C4) | Activity Type | Relative Potency ( |

| Lead A | Racemic | -H | Partial Agonist | ++ |

| Analog B | -H | Inactive/Antagonist | N/A | |

| Analog C | -H | Full Agonist | +++ | |

| Analog D | -cis-CF3 | Super Agonist | +++++ | |

| Analog E | -trans-CF3 | Agonist | ++ |

Technical Insight: The cis-CF3 analog (Analog D) demonstrates superior efficacy likely due to the fluorine atom engaging in multipolar interactions within the orthosteric site, while simultaneously lowering the

of the pyrrolidine nitrogen (if basic), altering the solvation profile.

Therapeutic Application B: Antimicrobial Agents

Derivatives of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid have emerged as potent antibacterial agents. Unlike the GPR40 agonists where the pyrrolidine is a saturated amine, here the pyrrolidine often appears as a succinimide (2,5-dione) fused to the benzoic acid.

Target & Efficacy

These compounds primarily target bacterial cell wall synthesis or membrane integrity. The hydrazide derivatives are particularly effective against Gram-positive bacteria (S. aureus, B. subtilis).

-

Scaffold: N-aryl succinimide linked to a hydrazone.

-

Key Modification: Condensation of the benzoic acid hydrazide with substituted benzaldehydes yields Schiff bases with enhanced lipophilicity and membrane permeability.

Synthetic Methodologies

To access these diverse chemical spaces, two distinct synthetic pathways are employed. The choice depends on whether the target requires a saturated pyrrolidine amine (GPR40) or a cyclic imide (Antimicrobial).

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Creating amino-pyrrolidine linkages (GPR40 Agonists).

Reagents:

-

Substrate: 4-Fluorobenzoic acid ethyl ester.

-

Base:

or -

Solvent: DMSO or DMF (polar aprotic is essential).

Step-by-Step Workflow:

-

Charge: Dissolve 4-fluorobenzoic acid ethyl ester (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Activate: Add

(2.0 eq) and stir for 15 minutes at room temperature to ensure basicity. -

Substitution: Add pyrrolidine (1.5 eq) dropwise.

-

Heat: Heat the reaction mixture to 90–100°C for 12–24 hours under

atmosphere.-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting fluoride (high

) should disappear.

-

-

Workup: Cool to RT. Pour into ice water. Extract with EtOAc (

).[3] Wash organic layer with brine to remove DMSO. -

Hydrolysis: Treat the crude ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 4 hours to liberate the free acid.

Protocol B: Cyclic Imide Formation

Best for: Creating succinimide derivatives (Antimicrobials).

Figure 2: Synthetic route for succinimide-based antibacterial precursors.

Detailed Protocol (Cyclization Step):

-

Reactants: Combine the intermediate 4-[(4-ethoxycarbonyl)phenylamino]-4-oxobutanoic acid (10 mmol) with fused Sodium Acetate (10 mmol).

-

Solvent: Add Acetic Anhydride (15 mL) as both solvent and dehydrating agent.

-

Conditions: Reflux at 140°C for 4–6 hours.

-

Purification: Pour the hot mixture into crushed ice. The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

-

Yield Expectation: 65–75%.

-

Validation: IR peak at ~1700

(Imide C=O).[4]

-

References

-

Discovery of Pyrrolidine-Containing GPR40 Agonists.

- Source: National Institutes of Health (NIH) / PubMed

- Context: Describes the stereochemistry effects ((R,R) vs (S,S)) and the impact of CF3 substitution on GPR40 binding modes.

-

URL:[Link]

-

Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Deriv

-

Discovery of Potent and Orally Bioavailable GPR40 Full Agonists.

- Source: Journal of Medicinal Chemistry (ACS)

- Context: Discusses scaffold hopping from phenylpropanoic acid to heterocyclic deriv

-

URL:[Link]

- Pyrrolidine Derivatives in Drug Discovery.

-

Novel Benzamido Deriv

- Source: PubMed Central (PMC)

- Context: Illustrates the use of benzoic acid derivatives as phosphotyrosine mimetics in diabetes research.

-

URL:[Link]

Sources

Potential biological targets for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid scaffolds

Content Type: Technical Whitepaper & Experimental Guide Subject: Structure-Activity Relationship (SAR) & Target Validation

Executive Summary: The "Meta-Meta" Privilege

The molecule 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid represents a specific instantiation of the "amino-benzoic acid" privileged structure. Unlike linear para-substituted congeners, the meta-meta (3,5) substitution pattern creates a "kinked" geometry. This structural nuance is critical in medicinal chemistry, directing the scaffold away from narrow, deep active sites and toward allosteric pockets and surface-exposed ligand-binding domains (LBDs) .

This guide dissects three high-probability biological targets where this specific scaffold acts as a core pharmacophore. The analysis is based on fragment-based drug discovery (FBDD) principles and established SAR data for nuclear receptors and metabolic enzymes.

Chemical Deconstruction[1]

-

Carboxylic Acid Head: Acts as an ionic anchor (Arg/Lys interaction) or phosphate bioisostere.

-

Phenyl Core: Provides a rigid linker for π-π stacking interactions.

-

3-Methyl Group: A small lipophilic probe often used to displace high-energy water molecules in hydrophobic clefts.

-

5-Pyrrolidine Tail: A solubilizing, non-planar hydrophobic bulk that mimics proline or isoleucine side chains.

Primary Target: RORγt Inverse Agonism

Therapeutic Context: Autoimmune diseases (Psoriasis, Multiple Sclerosis) via Th17 cell suppression.[1]

Mechanism of Action

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) possesses a large hydrophobic ligand-binding domain (LBD). The 3,5-substituted benzoic acid scaffold is a validated "Left-Hand Side" (LHS) fragment for RORγt inverse agonists.

-

The Anchor: The carboxylic acid forms a salt bridge with specific residues (often His479 or Tyr502 ) within the LBD.

-

The Twist: The pyrrolidine ring, positioned meta to the acid, forces the molecule to adopt a non-planar conformation that destabilizes Helix 12 . This destabilization prevents the recruitment of co-activators (like SRC-1), thereby repressing the transcription of IL-17.

Experimental Protocol: TR-FRET Co-activator Recruitment

Objective: Quantify the ability of the scaffold to block the interaction between the RORγt LBD and a co-activator peptide.

Reagents:

-

GST-tagged RORγt LBD.

-

Biotinylated SRC-1 peptide (co-activator).

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-Allophycocyanin (APC) (Acceptor).

Workflow:

-

Preparation: Dilute the 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid scaffold in DMSO (10-point dose-response, starting at 100 µM).

-

Incubation: Mix 5 nM GST-RORγt LBD + 5 nM Europium-antibody + 100 nM Biotin-SRC-1 + 20 nM Streptavidin-APC in assay buffer (50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT).

-

Addition: Add 100 nL of compound solution to 10 µL of the assay mix in a 384-well white plate.

-

Equilibration: Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [APC]).

-

Validation: A decrease in the 665/615 nm ratio indicates successful displacement of the co-activator (Inverse Agonism).

Causality Check:

-

Why TR-FRET? It eliminates background fluorescence from the organic scaffold itself, which is common with nitrogen heterocycles.

-

Control: Use Ursolic Acid or Digoxin as a positive control for inverse agonism.

Secondary Target: PTP1B Inhibition

Therapeutic Context: Type 2 Diabetes and Obesity (Insulin/Leptin signaling enhancement).

Mechanism of Action

Protein Tyrosine Phosphatase 1B (PTP1B) contains a catalytic site with a critical Arginine loop. Benzoic acid derivatives are classic bioisosteres for the phosphate group of phosphotyrosine (pTyr).

-

Site A Binding: The carboxylic acid mimics the phosphate, engaging Arg221 and P-loop backbone amides.

-

Site B Targeting: The 5-pyrrolidinyl tail targets the "second aryl phosphate binding site" (Site B), which is unique to PTP1B (providing selectivity over TCPTP). The hydrophobic pyrrolidine ring accesses this secondary pocket, enhancing affinity via van der Waals interactions.

Experimental Protocol: Colorimetric pNPP Hydrolysis

Objective: Measure the inhibition of phosphatase activity using a chromogenic substrate.

Workflow:

-

Enzyme Prep: Recombinant human PTP1B (1-321) diluted to 0.5 µg/mL in reaction buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% NP-40).

-

Substrate: p-Nitrophenyl Phosphate (pNPP) at 2 mM (Km concentration).

-

Reaction:

-

Add 10 µL compound (in DMSO/Buffer).

-

Add 40 µL Enzyme solution. Incubate 10 min at 37°C.

-

Initiate with 50 µL pNPP substrate.

-

-

Kinetics: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Analysis: Calculate the slope (Vmax) of the linear portion. Determine IC50.

Self-Validating Step:

-

Specificity Check: Run the same assay against TCPTP (T-cell protein tyrosine phosphatase). If the IC50 is similar, the pyrrolidine tail is not effectively engaging Site B. If PTP1B IC50 << TCPTP IC50, the scaffold is selective.

Tertiary Target: GPR120 (FFAR4) Agonism

Therapeutic Context: Anti-inflammatory and insulin-sensitizing effects.

Mechanism of Action

Free Fatty Acid Receptor 4 (GPR120) is activated by medium-to-long chain fatty acids. Synthetic agonists often feature a carboxylic acid head group connected to a lipophilic tail via a phenyl ring.

-

Orthosteric Binding: The carboxylic acid interacts with Arg99 in the transmembrane bundle.

-

Tail Interaction: The 3-methyl-5-pyrrolidinyl moiety mimics the hydrophobic chain of endogenous ligands (like ALA or DHA), stabilizing the active receptor conformation.

Visualization: Scaffold & Pathway Logic

Figure 1: Pharmacophore deconvolution mapping chemical features to specific biological mechanisms.

Comparative Data Summary

| Feature | RORγt Inverse Agonist | PTP1B Inhibitor | GPR120 Agonist |

| Binding Mode | Allosteric (LBD) | Orthosteric + Site B | Orthosteric (GPCR) |

| Key Residue | His479 / Tyr502 | Arg221 / Asp181 | Arg99 |

| Assay Type | TR-FRET | Colorimetric (Abs 405) | Calcium Flux (FLIPR) |

| Desired Outcome | Signal Decrease (Co-repressor) | Vmax Decrease | Signal Increase (Ca2+) |

| Control Cmpd | Ursolic Acid / Digoxin | Suramin / TCS-401 | TUG-891 |

Synthesis & Optimization Notes

To validate these targets, the scaffold requires high purity (>98%).

-

Synthesis Route: Start with 3-amino-5-methylbenzoic acid. Perform a nucleophilic aromatic substitution or Buchwald-Hartwig amination to install the pyrrolidine ring.

-

Optimization:

-

For RORγt: Convert the acid to a bioisostere (e.g., tetrazole) to improve membrane permeability while maintaining acidity.

-

For PTP1B: Introduce a difluoromethyl group alpha to the acid to increase acidity and mimic the pKa of phosphate more closely.

-

References

-

RORγt Inverse Agonism SAR: Fauber, B. P., et al. (2014). "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." Journal of Medicinal Chemistry.

-

PTP1B Benzoic Acid Inhibitors: Andersen, H. S., et al. (2000). "2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases."[2] Journal of Biological Chemistry.

-

GPR120 Agonist Scaffolds: Shimpukade, B., et al. (2012). "Discovery of a Potent and Selective GPR120 Agonist for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. (Contextual validation of phenyl-alkanoic acid pharmacophores).

-

Pyrrolidine Scaffold Review: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Introduction & Substrate Profiling

The synthesis of complex pharmaceutical intermediates frequently relies on the robust formation of amide bonds. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4)[1] is a highly versatile building block characterized by a sterically demanding 3-methyl group and an electron-donating, basic 5-pyrrolidinyl moiety.

Working with this substrate presents unique physicochemical challenges. The presence of the basic pyrrolidine nitrogen (pKa ~8.5) dictates that the molecule exists predominantly as a zwitterion in neutral media. This zwitterionic nature directly impacts its solubility in standard aprotic solvents (like DCM or THF) and necessitates precise stoichiometric control of organic bases during the activation step to ensure the carboxylic acid is fully available for coupling[2].

Causality in Experimental Design

A successful protocol requires moving beyond standard "recipe-following" by understanding the mechanistic causality behind each reagent choice:

-

Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile during the formation of the highly reactive active ester, thereby minimizing the formation of dark impurities and unwanted side products[2].

-

Coupling Reagent Dynamics:

-

HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance (a neighboring group effect) that accelerates the aminolysis step. This is highly recommended when coupling 3-methyl-5-(pyrrolidin-1-yl)benzoic acid with sterically hindered or deactivated amines[3].

-

EDC/HOBt is the classical, highly scalable alternative. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup. HOBt is essential here to rapidly capture the transient O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea[2][4].

-

-

The "Non-Acidic" Workup Imperative: Standard amide coupling workups often employ 1M HCl or 5% citric acid washes to remove unreacted amines. Do not use acidic washes with this substrate. The basic pyrrolidine moiety will become protonated, dragging your target amide product into the aqueous layer and causing catastrophic yield loss[2][3].

Visualizing the Activation Pathway

Mechanistic pathway of carboxylic acid activation and amide bond formation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and conditions required to maximize yield while suppressing epimerization and byproduct formation.

| Parameter | Protocol A: HATU-Mediated | Protocol B: EDC/HOBt-Mediated |

| Acid Equivalents | 1.0 eq | 1.0 eq |

| Amine Equivalents | 1.1 - 1.2 eq | 1.1 - 1.2 eq |

| Coupling Reagent | 1.2 eq (HATU) | 1.2 eq (EDC), 1.2 eq (HOBt) |

| Base (DIPEA) | 2.5 - 3.0 eq | 2.5 - 3.0 eq |

| Optimal Solvent | Anhydrous DMF or DCM | Anhydrous DCM |

| Pre-activation Time | 15 - 30 mins | 15 - 30 mins |

| Reaction Time | 4 - 6 hours | 12 - 16 hours |

| Primary Advantage | High efficiency for hindered amines | Scalable, water-soluble byproducts |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols integrate In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: High-Efficiency Coupling via HATU

Recommended for complex, sterically hindered, or electron-deficient amines.

-

Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), suspend 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Neutralization & Solubilization: Add DIPEA (3.0 eq) dropwise. Observation: The suspension should clarify as the zwitterion is neutralized into its soluble carboxylate form.

-

Pre-Activation: Add HATU (1.2 eq) in a single portion. Stir at room temperature for 15–30 minutes[3].

-

Self-Validation (IPC): Draw a 10 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester of the starting acid confirms complete active ester formation.

-

-

Aminolysis: Add the target amine (1.1 eq) dissolved in a minimal volume of anhydrous DMF. Stir at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.

-

Non-Acidic Workup: Quench the reaction with water and dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF) and saturated brine. Avoid all acidic washes.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Scalable Coupling via EDC/HOBt

Recommended for standard primary/secondary amines and larger-scale syntheses.

-

Preparation: Dissolve 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath[3].

-

Activation: Add EDC hydrochloride (1.2 eq) portion-wise to manage the mild exotherm, followed by the dropwise addition of DIPEA (2.5 eq). Stir for 15 minutes at 0 °C.

-

Aminolysis: Add the target amine (1.1 eq). Allow the reaction to warm naturally to room temperature and stir for 12–16 hours[5].

-

Workup: Dilute with additional DCM. Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine. The water-soluble EDC-urea byproduct will partition into the aqueous phase[2].

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Experimental Workflow Visualization

Step-by-step experimental workflow for amide coupling with basic substrates.

References[4] BenchChem. Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem Protocols. Available at: https://www.benchchem.com/[2] Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/op200157z[5] ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at:https://www.researchgate.net/[3] Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, Royal Society of Chemistry. Available at:https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h[6] National Center for Biotechnology Information (NCBI). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/[1] ChemicalBook. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Product Properties and CAS Information. Available at: https://www.chemicalbook.com/

Sources

- 1. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid | 1427081-44-4 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Activation of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

[1]

Executive Summary

This Application Note provides a technical framework for the activation and coupling of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . This substrate presents a specific synthetic challenge: the pyrrolidin-1-yl moiety acts as a strong electron-donating group (EDG) via resonance, significantly increasing electron density on the aromatic ring.[1] This electronic push deactivates the carboxylic acid carbon toward nucleophilic attack, rendering standard carbodiimide couplings (e.g., EDC/NHS) sluggish or low-yielding.[1]

To overcome this "deactivated electrophile" phenomenon, this guide details three validated protocols using HATU , T3P® , and Oxalyl Chloride .[1] Selection depends on the nucleophile's reactivity and the reaction scale.

Mechanistic Analysis & Reagent Selection[1][3][4][5]

The Electronic Challenge

The pyrrolidine nitrogen at the 5-position donates electron density into the benzene ring. Although meta-substituted relative to the carboxyl group, the overall increase in ring electron density reduces the electrophilicity of the carbonyl carbon in the activated intermediate.

-

Consequence: The active ester intermediate is more stable and less reactive toward amines.

-

Solution: Use coupling reagents that generate highly reactive leaving groups (e.g., HOAt from HATU) or shift the equilibrium irreversibly (T3P).[1]

Reagent Selection Matrix

| Feature | HATU (Protocol A) | T3P (Propylphosphonic Anhydride) (Protocol B)[1] | Acid Chloride (Oxalyl Chloride) (Protocol C) |

| Primary Use Case | Discovery chemistry; small scale (<1g); valuable amines.[1] | Process chemistry; scale-up (>10g); "Green" chemistry. | Weak nucleophiles (e.g., electron-deficient anilines). |

| Mechanism | Formation of highly reactive At-ester via neighboring group effect. | Water scavenging anhydride formation; irreversible. | Formation of acyl chloride (highest electrophilicity).[1] |

| By-products | Tetramethylurea (water soluble), HOAt.[1] | Water-soluble phosphates.[1] | HCl, CO, CO2 (gases). |

| Cost Efficiency | Low (Expensive reagent). | High (Cheap, atom efficient). | High (Cheap reagents). |

| Purification | Requires chromatography or extensive washing. | Simple phase separation (wash with water). | Evaporation of volatiles. |

Visualization: Decision Logic & Mechanism[1]

Caption: Decision tree for selecting the optimal activation pathway based on nucleophile strength and reaction scale.

Experimental Protocols

Protocol A: High-Efficiency Activation with HATU

Best for: Rapid discovery synthesis, difficult amines, and ensuring completion.[1] Rationale: HATU generates an O-acyl-7-azabenzotriazole active ester. The pyridine nitrogen in the 7-position provides a neighboring group effect (anchimeric assistance) that accelerates amine attack by approx. 10-100x compared to HBTU/EDC.

Materials:

-

Substrate: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)[1]

-

Reagent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous DMF or DMA (0.1 M - 0.2 M concentration)

Step-by-Step:

-

Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. The solution may darken slightly due to the electron-rich aniline core.

-

Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

-

Note: A color change to deep yellow/orange is typical of the activated At-ester formation.

-

-

Coupling: Add the amine nucleophile (1.0–1.2 equiv).

-

Monitoring: Monitor via LC-MS. Conversion is usually complete within 1-4 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

Sat. NaHCO3 (2x) (Removes HOAt and unreacted acid)

-

Water (3x) (Critical to remove DMF)

-

Brine (1x)

-

-

Purification: Dry over MgSO4, filter, and concentrate. Flash chromatography is usually required to remove tetramethylurea by-products.

Protocol B: Scalable "Green" Activation with T3P

Best for: Scale-up (>10g), ease of purification, and mild conditions. Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1][2] The reaction produces only water-soluble phosphate by-products, eliminating the need for chromatography in many cases. It is less sensitive to the steric/electronic deactivation than carbodiimides.

Materials:

-

Substrate: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)[1]

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 - 4.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc, Me-THF, or DMF (if solubility is poor)[1]

Step-by-Step:

-

Slurry: Suspend the benzoic acid derivative (1.0 equiv) and the amine nucleophile (1.1 equiv) in EtOAc (or Me-THF).

-

Base Addition: Add Pyridine (3.5 equiv).[1] Cool to 0°C.

-

Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

-

Critical: T3P is exothermic. Controlling the addition rate prevents side reactions.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If reaction stalls, heat to 50°C. T3P is thermally stable and reactivity increases significantly with heat.[1]

-

-

Workup:

-

Add water to quench.

-

Separate phases.

-

Wash organic layer with 1M HCl (careful if product is basic), then Sat. NaHCO3, then Brine.[3]

-

-

Isolation: Concentrate organic layer. Product often crystallizes upon concentration.

Protocol C: Acyl Chloride Formation (Oxalyl Chloride)

Best for: Extremely weak nucleophiles (e.g., electron-poor anilines) where HATU/T3P fails.[1] Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, overcoming the electron-donating effect of the pyrrolidine ring.

Materials:

-

Substrate: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)[1]

-

Reagent: Oxalyl Chloride (1.2 equiv)[1]

-

Catalyst: DMF (anhydrous) (1-2 drops)

-

Solvent: Anhydrous DCM[4]

Step-by-Step:

-

Setup: Dissolve the acid (1.0 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.

-

Catalyst: Add 1 drop of anhydrous DMF (catalytic Vilsmeier-Haack intermediate formation).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise.[1] Gas evolution (CO/CO2) will occur.[1]

-

Activation: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Acid remains, add more Oxalyl Chloride.

-

-

Evaporation (Critical): Concentrate to dryness in vacuo to remove excess Oxalyl Chloride and HCl. Re-dissolve in fresh DCM. Repeat this step twice (azeotrope).

-

Why? Excess Oxalyl Chloride will react with your amine to form impurities.

-

-

Coupling: Dissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and a scavenger base (Et3N or DIPEA, 1.5 equiv) at 0°C.

-

Workup: Standard aqueous wash (NaHCO3/Brine).

Troubleshooting & QC

| Observation | Probable Cause | Corrective Action |

| Low Conversion (HATU) | Deactivated Carbonyl | Switch to Protocol C (Acid Chloride) or increase temperature to 50°C. |

| Product stuck in DMF | High Polarity | Use Protocol B (T3P in EtOAc) to avoid DMF entirely.[1] |

| Impurity: Mass +99 | Phosphonium adduct | Using BOP/PyBOP? Switch to HATU. Phosphonium reagents can react with the pyrrolidine ring nitrogen if oxidized. |

| Starting Material Remains | Zwitterionic Solubility | The amino-acid nature may prevent dissolution in DCM.[1] Use DMF or NMP as solvent.[3] |

QC Markers (LC-MS)

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society. Link

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Archimica. (2023). T3P® (Propylphosphonic Anhydride) Application Guide. Euticals/Archimica Technical Data. Link

Process Development Guide: Scalable Synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . While direct nucleophilic aromatic substitution (

This guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig Amination via an ester intermediate. This strategy circumvents the solubility and catalyst poisoning issues frequently encountered when coupling free carboxylic acids.

Key Advantages of this Protocol:

-

Scalability: Avoids column chromatography in favor of crystallization and acid-base extraction.

-

Selectivity: Uses bulky biaryl phosphine ligands to prevent

-hydride elimination and ensure high turnover frequencies (TOF). -

Safety: Incorporates specific controls for exotherms and heavy metal scavenging.

Strategic Route Selection & Retrosynthesis

To achieve a scalable process, we must select a route that minimizes unit operations and maximizes convergence.

-

Route A (Direct Coupling): Coupling pyrrolidine directly with 3-bromo-5-methylbenzoic acid.

-

Risk: The free carboxylic acid can bind to Pd, quenching the catalyst. Requires high base loading (2+ equiv).

-

-

Route B (Ester-Mediated - Recommended): Esterification of the starting material, followed by C-N coupling, and final hydrolysis.

-

Benefit: The ester is lipophilic, facilitating the coupling reaction in non-polar solvents (Toluene/Dioxane). Purification of the intermediate is simplified.

-

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic strategy highlighting the ester intermediate pathway.

Detailed Experimental Protocols

Step 1: Esterification of 3-Bromo-5-methylbenzoic acid

Objective: Protect the carboxylic acid to prevent catalyst interference during the coupling stage.

-

Reagents:

-

3-Bromo-5-methylbenzoic acid (1.0 equiv)[1]

-

Methanol (Solvent/Reagent, 10 vol)

-

Sulfuric Acid (

, cat. 0.1 equiv) or Thionyl Chloride (

-

Protocol:

-

Charge a reactor with 3-Bromo-5-methylbenzoic acid and Methanol.

-

Cool to 0°C. Dropwise add Thionyl Chloride (to control exotherm).

-

Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC until starting material < 1%.

-

Concentrate under reduced pressure to remove excess Methanol.

-

Dissolve residue in Ethyl Acetate (EtOAc) and wash with Sat.

(to remove residual acid). -

Dry organic layer (

), filter, and concentrate. -

Yield Target: >95% (Oil or low-melting solid). Use directly in Step 2.

Step 2: Buchwald-Hartwig Amination (The Critical Step)

Objective: Install the pyrrolidine ring using a Pd-catalyzed C-N bond formation.

-

Rationale: We utilize Xantphos or RuPhos . These ligands are excellent for coupling secondary amines (pyrrolidine) to aryl bromides, preventing side reactions.

Table 1: Reaction Matrix

| Component | Reagent | Equiv | Role |

| Substrate | Methyl 3-bromo-5-methylbenzoate | 1.0 | Electrophile |

| Nucleophile | Pyrrolidine | 1.2 | Amine Source |

| Catalyst | 0.01-0.02 | Palladium Source | |

| Ligand | Xantphos | 0.02-0.04 | Ligand (Bidentate) |

| Base | 2.0 | Base (Inorganic) | |

| Solvent | Toluene or 1,4-Dioxane | 10 Vol | Solvent |

Protocol:

-

Inertion: Purge the reactor with Nitrogen (

) for 15 minutes. Oxygen is the enemy of this reaction. -

Charging: Add Toluene, Methyl 3-bromo-5-methylbenzoate,

, and Xantphos. Agitate. -

Catalyst Addition: Add

. -

Amine Addition: Add Pyrrolidine via syringe/addition funnel.

-

Heating: Heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash pad with EtOAc.

-

Scavenging: Treat filtrate with SiliaMetS® Thiol or equivalent Pd scavenger if API limits are strict.

-

Concentration: Evaporate solvent.

-

Purification: Recrystallize from Hexanes/EtOAc or Isopropyl Alcohol (IPA) to obtain the intermediate ester.

Step 3: Hydrolysis and Isoelectric Isolation

Objective: Deprotect the ester to yield the final zwitterionic amino acid.

Protocol:

-

Dissolve the ester from Step 2 in THF (5 vol) and Water (5 vol).

-

Add Lithium Hydroxide (LiOH

, 3.0 equiv). -

Stir at 50°C for 4 hours.

-

Isolation (Critical):

-

Cool to RT.

-

Wash with Methyl tert-butyl ether (MTBE) to remove unreacted organic impurities (the product is in the aqueous phase as the Lithium salt).

-

Acidify the aqueous phase carefully with 1M HCl.

-

Target pH: Adjust pH to ~4.5–5.0 (the isoelectric point). The product will precipitate as a white/off-white solid.

-

-

Filtration: Filter the solid. Wash with cold water.

-

Drying: Vacuum oven at 45°C.

Process Visualization

Workflow Diagram

Figure 2: Step-by-step process flow from raw material to isolated API intermediate.

Catalytic Cycle Mechanism (Simplified)

Figure 3: Buchwald-Hartwig catalytic cycle.[4] Rate-limiting step is often Oxidative Addition for electron-rich rings, but Reductive Elimination for bulky amines.

Analytical Specifications & Troubleshooting

Quality Control Parameters

-

Appearance: White to off-white powder.

-

1H NMR (DMSO-d6):

- 12.5 (s, 1H, -COOH)

- 7.1-7.5 (m, 3H, Aromatic)

-

3.2 (t, 4H, Pyrrolidine

-

2.3 (s, 3H,

-

1.9 (m, 4H, Pyrrolidine

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 2) | Oxygen poisoning or inactive catalyst. | Degas solvents thoroughly (sparge with |

| Black Precipitate (Step 2) | "Pd Black" formation (ligand dissociation). | Increase Ligand:Pd ratio to 2:1 or 2.5:1. Ensure temperature is not overshooting. |

| Product Oiling (Step 3) | pH not at isoelectric point. | Slowly titrate 1M HCl while monitoring pH. If oil forms, seed with pure crystal or scratch flask. |

References

-

Buchwald-Hartwig Amination Scale-Up

-

General Protocol for Aminobenzoic Acids